Technical Guide: Physicochemical Properties & Analytical Utility of Oxazepam-d5
Technical Guide: Physicochemical Properties & Analytical Utility of Oxazepam-d5
Executive Summary
Oxazepam-d5 (Phenyl-d5) is a stable isotope-labeled (SIL) analog of the benzodiazepine Oxazepam. It serves as the "gold standard" Internal Standard (IS) for the quantification of Oxazepam in complex biological matrices (plasma, urine, whole blood) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
By incorporating five deuterium atoms on the phenyl ring, Oxazepam-d5 achieves a mass shift of +5 Da relative to the native drug. This shift is sufficient to eliminate spectral overlap with the natural isotopic envelope of native Oxazepam (specifically the
Molecular Identity & Isotopic Architecture
The deuteration of Oxazepam is strategic. The label is placed on the phenyl ring to ensure metabolic stability; positions susceptible to rapid exchange or metabolic cleavage (such as the C3-hydroxyl proton) are avoided to prevent "label loss" during analysis.
Table 1: Molecular Specifications
| Property | Native Oxazepam | Oxazepam-d5 (IS) |
| CAS Number | 604-75-1 | 65854-78-6 |
| IUPAC Name | 7-chloro-3-hydroxy-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one | 7-chloro-3-hydroxy-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one |
| Molecular Formula | ||
| Molecular Weight | 286.71 g/mol | 291.74 g/mol |
| Monoisotopic Mass | 286.05 Da | 291.08 Da |
| Mass Shift | — | +5.03 Da |
| Appearance | White crystalline powder | White to pale yellow solid |
Physicochemical Profile
Understanding the physicochemical behavior of Oxazepam-d5 is critical for method development. While isotopic labeling aims to mimic the native analyte, subtle differences (Isotope Effects) exist.[1][2]
Solubility & Stability
Oxazepam-d5 shares the lipophilic nature of benzodiazepines but exhibits poor aqueous solubility.
-
Primary Solvents: Methanol (MeOH), Acetonitrile (ACN). Standard stock solutions are typically prepared at 100 µg/mL or 1 mg/mL in these solvents.
-
Aqueous Solubility: Practically insoluble (<0.1 mg/mL).
-
pKa Values: Amphoteric nature.
- (Protonation of N1/amide).
- (Deprotonation of C3-Hydroxyl).
-
Implication: Extraction efficiency is maximized at neutral to slightly alkaline pH (pH 7–9), where the molecule remains non-ionized and lipophilic.
The Deuterium Isotope Effect in Chromatography
A critical phenomenon for the analyst is the Chromatographic Isotope Effect . In Reversed-Phase LC (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated analogs.[2][3]
-
Mechanism: The C-D bond is shorter (approx.[1][2] 0.005 Å) and has a lower zero-point vibrational energy than the C-H bond. This results in a smaller molar volume and reduced polarizability (lipophilicity).
-
Result: Weaker van der Waals interactions with the C18 stationary phase lead to a retention time shift (typically
to min). -
Operational Note: Integration windows must be wide enough to capture both the native and IS peaks if they are not perfectly co-eluting.
Analytical Protocol: LC-MS/MS Workflow
This section outlines a self-validating workflow for quantifying Oxazepam using Oxazepam-d5.
Sample Preparation (Liquid-Liquid Extraction)
Rationale: LLE provides cleaner extracts than protein precipitation, reducing matrix effects (ion suppression) that can affect the ionization of the benzodiazepine core.
-
Aliquot: Transfer 200 µL of plasma/urine to a glass tube.
-
Internal Standard Spike: Add 20 µL of Oxazepam-d5 working solution (e.g., 1 µg/mL in MeOH). Crucial: Spike before any other step to correct for all subsequent losses.
-
Buffer: Add 200 µL Borate Buffer (pH 9.0) to ensure the analyte is in its non-ionized form.
-
Extraction: Add 2 mL solvent mixture (Hexane:Ethyl Acetate, 70:30 v/v). Vortex for 2 mins.
-
Separation: Centrifuge at 3000g for 5 mins.
-
Concentration: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under
at 40°C. -
Reconstitution: Reconstitute in 100 µL Mobile Phase (Initial conditions).
LC-MS/MS Parameters
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Methanol.
-
Table 2: MRM Transitions (Quantification)
| Analyte | Precursor Ion ( | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |
| Oxazepam (Native) | 287.1 | 241.1 | 269.1 | ~25 |
| Oxazepam-d5 (IS) | 292.1 | 246.1 | 274.1 | ~25 |
Note: The transition 287 -> 241 corresponds to the loss of
Visualizing the Analytical Logic
Diagram 1: The Quantification Workflow
This diagram illustrates the critical path of the Internal Standard from spiking to data analysis, highlighting where Oxazepam-d5 corrects for experimental error.
Caption: Workflow demonstrating how Oxazepam-d5 corrects for extraction recovery and matrix effects during LC-MS/MS analysis.
Diagram 2: Internal Standard Selection Logic
Why use d5? This decision tree explains the selection of Oxazepam-d5 over other potential analogs (like Diazepam-d5 or structural analogs).
Caption: Decision logic for selecting Oxazepam-d5, highlighting the balance of cost, mass shift sufficiency, and stability.
Quality Assurance & Storage
To maintain the integrity of the standard:
-
Storage: Store neat powder or ampoules at -20°C .
-
Solution Stability: Once reconstituted in Methanol, the solution is stable for at least 12 months at -20°C. Avoid repeated freeze-thaw cycles; aliquot into single-use vials if necessary.
-
Isotopic Purity Check: Ensure the Certificate of Analysis (CoA) reports an isotopic enrichment of
to minimize the contribution of unlabeled Oxazepam (d0) to the analyte signal, which would bias results at the Lower Limit of Quantification (LLOQ).
References
-
Cayman Chemical. Oxazepam-d5 Product Information & Physicochemical Data. Retrieved from
-
PubChem (NIH). Oxazepam-d5 Compound Summary (CID 15558415). Retrieved from
-
LGC Standards. Oxazepam-d5 Reference Material Specifications. Retrieved from
-
BenchChem. The Deuterium Isotope Effect in Chromatography: Mechanisms and Retention Time Shifts. Retrieved from
-
NIST Chemistry WebBook. Oxazepam: Phase change data and Mass Spectrometry. Retrieved from
